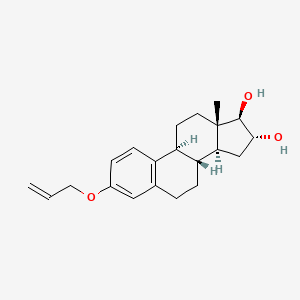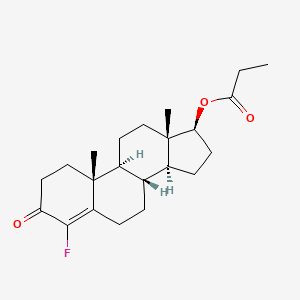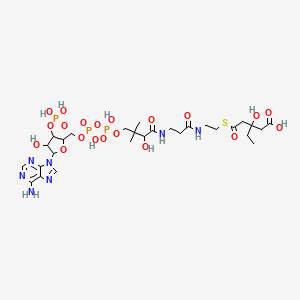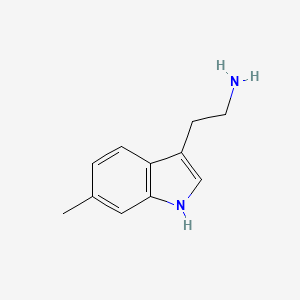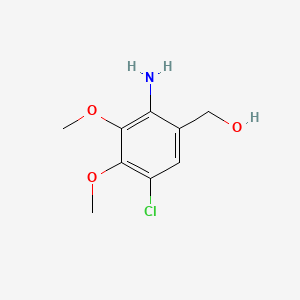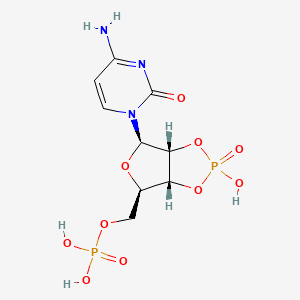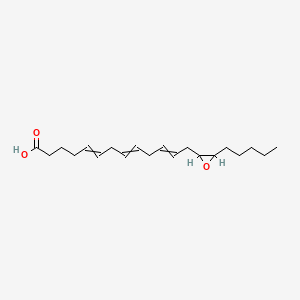
14,15-环氧-5,8,11-二十碳三烯酸
描述
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a signaling molecule formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases . It has a molecular formula of C20H32O3, an average mass of 320.466 Da, and a monoisotopic mass of 320.235138 Da .
Synthesis Analysis
The epoxyeicosatrienoic acids (EETs) are formed by the metabolism of arachidonic acid by cytochrome P450 epoxygenases . These nonclassic eicosanoids are generally short-lived, being rapidly converted from epoxides to less active or inactive dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH), also termed epoxide hydrolase 2 .Molecular Structure Analysis
The structure of EETs are epoxide eicosatrienoic acid metabolites of arachidonic acid (a straight chain eicosatetraenoic acid, omega-6 fatty acid). Arachidonic acid has 4 cis double bonds, which are located between carbons 5–6, 8–9, 11–12, and 14–15 .Chemical Reactions Analysis
EETs are generally short-lived, being rapidly converted from epoxides to less active or inactive dihydroxy-eicosatrienoic acids (diHETrEs) by a widely distributed cellular enzyme, soluble epoxide hydrolase (sEH), also termed epoxide hydrolase 2 .Physical And Chemical Properties Analysis
14,15-Epoxy-5,8,11-eicosatrienoic acid has a molecular formula of C20H32O3, an average mass of 320.466 Da, and a monoisotopic mass of 320.235138 Da .科学研究应用
Metabolism in Endothelial Cells
14,15-Epoxyeicosatrienoic acid (14,15-EET) is metabolized in endothelial cells, which may influence their vasoactive properties . Porcine aortic endothelial cells rapidly take up all four EET regioisomers . More than 70% of the incorporated 14,15-EET is contained in choline and inositol glycerophospholipids . A metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), accumulates in the medium during incubation . These findings suggest that the endothelium may limit the vascular actions of EETs through rapid uptake, hydration, and release of DHETs into the circulation .
Role in Vasoactive Properties
14,15-EET may have vasoactive effects due to their temporary accumulation in endothelial phospholipids involved in stimulus-response coupling . This suggests that 14,15-EET could play a role in regulating blood vessel function and blood pressure.
Impact on Prostacyclin Production
14,15-EET has been found to decrease basal prostacyclin production by the rabbit thoracic aorta . This effect could reduce the antithrombogenic property of the endothelial surface, potentially impacting blood clotting processes.
Influence on Cell Adhesion
Exposure of cultured human endothelial cells to 14,15-EET causes an increase in the adhesion of U937 human monocytes to the apical endothelial surface . This suggests that 14,15-EET could play a role in immune response and inflammation by influencing cell adhesion.
Long-chain Fatty Acid
14,15-Epoxy-5,8,11-eicosatrienoic acid is a long-chain fatty acid . As such, it may have various roles in cellular processes, including energy storage, cell membrane structure, and signaling.
作用机制
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid , and it primarily targets the 12-lipoxygenase enzyme .
Mode of Action
The compound interacts with its target, the 12-lipoxygenase enzyme, by inhibiting its activity . This interaction triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum and other intracellular stores in MDCK cells .
Biochemical Pathways
14,15-EET is a product of the cytochrome P450 (CYP) pathway, specifically produced by CYP2C23, CYP2B2, and CYP2C24 . It is converted into vicinal diols by epoxide hydrolases, resulting in a loss of much of its biological activity .
Pharmacokinetics
It is known to be found in human blood plasma , suggesting that it is absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of 12-lipoxygenase and the subsequent release of Ca2+ ions can have various effects on cellular functions . For example, it has been shown to induce concentration-related relaxations in bovine coronary arterial rings .
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the presence of other compounds in the cellular environment can affect its stability and efficacy. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the compound’s action .
未来方向
While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETs in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .
属性
IUPAC Name |
13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCUHKPLGKXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868608 | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Epoxy-5,8,11-eicosatrienoic acid | |
CAS RN |
81276-03-1, 105304-92-5, 98103-48-1 | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81276-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 13-HEpETrE formed in rat epidermal microsomes?
A1: The research paper by McGuire et al. [] demonstrates that 13-HEpETrE is generated as an intermediate metabolite during the conversion of 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE). This conversion occurs both in the presence and absence of NADPH. While the exact mechanism of 13-HEpETrE formation isn't explicitly detailed, the study suggests that rat epidermal microsomes possess the enzymatic machinery to catalyze this reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)
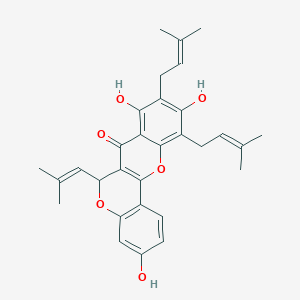
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)

